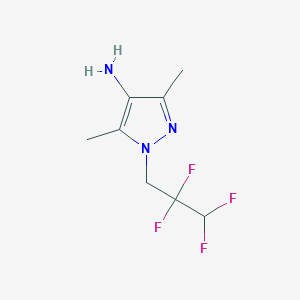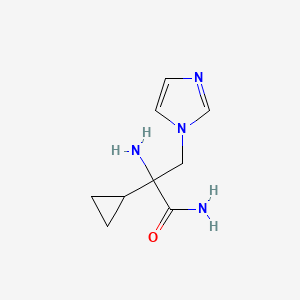
7,8-Dihydroxyphenazine-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydroxyphenazine-2-sulfonic acid is a phenazine derivative known for its redox properties. This compound has garnered attention due to its potential applications in various fields, including energy storage and biological systems. Its unique structure, featuring hydroxyl groups at the 7 and 8 positions and a sulfonic acid group at the 2 position, contributes to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dihydroxyphenazine-2-sulfonic acid typically involves the hydroxylation of phenazine derivatives. One common method includes the sulfonation of phenazine followed by hydroxylation at specific positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can also be reduced, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may occur at the hydroxyl or sulfonic acid groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced phenazine derivatives.
Substitution: Generation of substituted phenazine compounds with altered functional groups.
科学的研究の応用
7,8-Dihydroxyphenazine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a redox mediator in various chemical reactions and processes.
Biology: Investigated for its potential role in biological redox systems and as a probe for studying oxidative stress.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of redox flow batteries for energy storage, where its stability and redox properties are advantageous
作用機序
The mechanism of action of 7,8-dihydroxyphenazine-2-sulfonic acid primarily involves its redox activity. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator. In biological systems, it may interact with various redox-active enzymes and proteins, influencing oxidative stress pathways and cellular redox balance .
類似化合物との比較
- 1,4-Dihydroxyphenazine-2-sulfonic acid
- 1,6-Dihydroxyphenazine-2-sulfonic acid
- 1,8-Dihydroxyphenazine-2-sulfonic acid
- 2,7-Dihydroxyphenazine-2-sulfonic acid
Comparison: 7,8-Dihydroxyphenazine-2-sulfonic acid is unique due to the specific positioning of its hydroxyl groups, which influences its redox properties and stability. Compared to other dihydroxyphenazine derivatives, it exhibits distinct solubility and electrochemical behavior, making it particularly suitable for applications in redox flow batteries and other energy storage systems .
特性
分子式 |
C12H8N2O5S |
|---|---|
分子量 |
292.27 g/mol |
IUPAC名 |
7,8-dihydroxyphenazine-2-sulfonic acid |
InChI |
InChI=1S/C12H8N2O5S/c15-11-4-9-10(5-12(11)16)14-8-3-6(20(17,18)19)1-2-7(8)13-9/h1-5,15-16H,(H,17,18,19) |
InChIキー |
QSKVWFKDPMSUJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC3=CC(=C(C=C3N=C2C=C1S(=O)(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


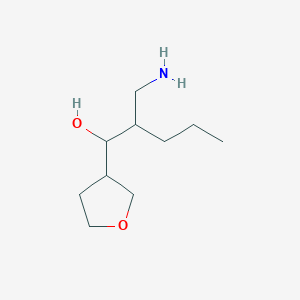
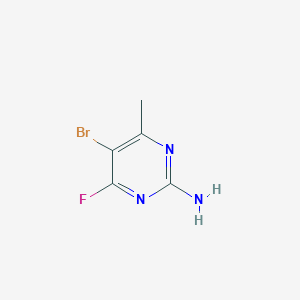
![2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13639454.png)
![methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13639460.png)

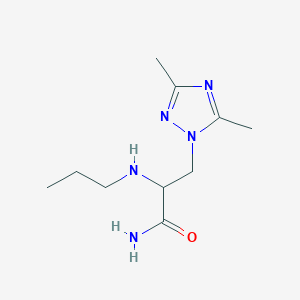
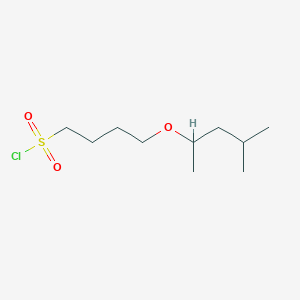
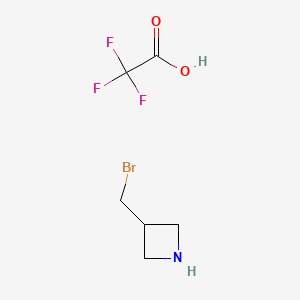
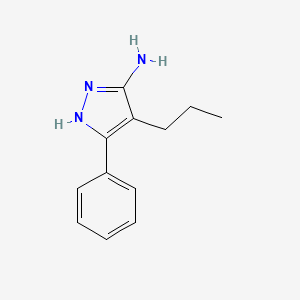
![6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine](/img/structure/B13639494.png)
